Methyl 3-(5-bromofuran-2-yl)acrylate
Description
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
methyl 3-(5-bromofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3 |
InChI Key |
HHPXRRQKAZDWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 3-(5-bromofuran-2-yl)acrylate serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique reactivity makes it suitable for:
- Synthesis of Pharmaceuticals : It can be used as an intermediate in the development of various drug candidates.
- Agrochemicals : The compound's properties may be exploited in creating new agricultural chemicals that enhance crop protection .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. The presence of the bromine atom is believed to enhance these effects through increased reactivity with biological targets .
- Anti-inflammatory Effects : Molecular docking studies indicate that this compound may interact with specific protein targets involved in inflammatory pathways, suggesting potential therapeutic applications .
Biological Research
The biological activity of this compound has been investigated through various studies:
- Protein Interaction Studies : The compound has shown promise in binding to proteins involved in disease pathways, which could lead to therapeutic innovations. For instance, it has been evaluated for its ability to stabilize certain proteins that are otherwise degraded in cellular environments .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs. tert-Butyl Acrylate Esters The tert-butyl analog (C₁₁H₁₃BrO₃) differs by replacing the methyl ester with a bulkier tert-butyl group. The tert-butyl group also improves solubility in non-polar solvents, which may facilitate purification steps.
Functional Group Modifications
- Cyanoacrylate Derivative The cyanoacrylate analog (C₁₆H₁₁ClNO₄) introduces a cyano group (-CN) and a substituted phenyl ring (3-chloro-4-methoxyphenyl) on the furan. The electron-withdrawing cyano group enhances reactivity in polymerization reactions, making this compound suitable for adhesives or coatings . The chloro and methoxy substituents on the phenyl ring may influence electronic properties, affecting interactions in catalytic processes.
- Amino Propanoate Derivative Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate (C₉H₁₀BrNO₃) replaces the acrylate ester with an amino propanoate group. The amino (-NH₂) moiety introduces basicity, enabling participation in Schiff base formation or salt-based drug formulations . This modification expands utility in pharmaceutical intermediates, particularly for bioactive molecules targeting enzymatic pathways.
Halogen and Substituent Effects
- Bromine vs. Chlorine Bromine’s larger atomic size and polarizability compared to chlorine (as seen in the cyanoacrylate analog) may enhance halogen-bonding interactions, influencing crystal packing or receptor binding in drug design .
- Phenyl vs.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of methyl acrylate by a base (e.g., piperidine or pyridine), forming a nucleophilic enolate that attacks the aldehyde group of 5-bromofuran-2-carbaldehyde. Subsequent elimination of water yields the conjugated acrylate. A representative procedure involves refluxing equimolar amounts of 5-bromofuran-2-carbaldehyde and methyl acrylate in pyridine with catalytic piperidine under inert atmosphere for 3 hours. The crude product is purified via acid-base extraction and column chromatography, achieving yields of 60–80%.
Optimization and Challenges
Key variables affecting yield include:
-
Base selection : Piperidine outperforms weaker bases like ammonium acetate due to its stronger nucleophilicity.
-
Solvent choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates by stabilizing the enolate intermediate.
-
Temperature control : Prolonged reflux (>5 hours) leads to decomposition, necessitating precise timing.
Table 1: Knoevenagel Condensation Parameters
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromofuran-2-carbaldehyde | Piperidine | Pyridine | 110 | 60 |
| 5-Bromofuran-2-carbaldehyde | Pyridine | Toluene | 100 | 80 |
Heck Coupling Reaction
The Heck reaction offers an alternative route, leveraging palladium-catalyzed cross-coupling between 5-bromo-2-furyl halides and methyl acrylate. This method is prized for its regioselectivity and compatibility with sensitive functional groups.
Catalytic System and Substrates
A typical protocol employs 5-bromofuran-2-yl triflate and methyl acrylate in the presence of Pd(OAc)₂, tri-o-tolylphosphine (P(o-tol)₃), and N,N-diisopropylethylamine (DIPEA) in DMF at 90°C. The palladium catalyst facilitates oxidative addition to the bromofuran substrate, followed by migratory insertion of the acrylate and reductive elimination to yield the product.
Yield and Scalability
Reported yields range from 65–75%, with scalability limited by the cost of palladium catalysts and ligands. Microwave-assisted Heck reactions reduce reaction times from 24 hours to 2 hours but require specialized equipment.
Table 2: Heck Reaction Optimization
| Substrate | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|
| 5-Bromofuran-2-yl triflate | Pd(OAc)₂/DIPEA | P(o-tol)₃ | 75 |
| 5-Bromo-2-furyl iodide | PdCl₂(PPh₃)₂/Et₃N | Triphenylphosphine | 65 |
Esterification of 3-(5-Bromofuran-2-yl)acrylic Acid
This two-step method involves synthesizing the acrylic acid precursor followed by esterification with methanol.
Synthesis of 3-(5-Bromofuran-2-yl)acrylic Acid
The acrylic acid is prepared via condensation of 5-bromofuran-2-carbaldehyde with malonic acid in pyridine and piperidine under reflux. The reaction proceeds via decarboxylative Knoevenagel mechanism, yielding the acid in 60% purity after extraction.
Esterification Techniques
Esterification employs Fischer-Speier conditions (H₂SO₄ catalyst, excess methanol) or Steglich esterification (DCC/DMAP). The latter method avoids acidic conditions, preserving acid-sensitive functional groups.
Table 3: Esterification Methods
| Acid Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(5-Bromofuran-2-yl)acrylic acid | H₂SO₄ | MeOH | 65 | 85 |
| 3-(5-Bromofuran-2-yl)acrylic acid | DCC/DMAP | CH₂Cl₂ | 25 | 78 |
Comparative Analysis of Methods
Efficiency and Practicality
-
Knoevenagel condensation is the most direct method but requires high-purity aldehydes.
-
Heck coupling offers superior regiocontrol but incurs higher costs due to palladium catalysts.
-
Esterification is versatile but involves multi-step synthesis, reducing overall atom economy.
Q & A
Q. What synthetic strategies are effective for preparing Methyl 3-(5-bromofuran-2-yl)acrylate, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, leveraging bromofuran derivatives and acrylate precursors. For example, describes the synthesis of structurally similar ethyl 2-bromo-3-(5-bromofuran-2-yl)acrylate using brominated furan intermediates and acrylate esters under solvent-reduced conditions. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Catalyst/base choice : DBU or NaH improves deprotonation efficiency.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers .
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
Methodological Answer: 1H and 13C NMR are critical for structural validation. Key diagnostic signals include:
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound formation?
Methodological Answer: Stereoselectivity arises from transition-state stabilization during the Wittig reaction. Computational studies (DFT) can model the reaction pathway, revealing steric and electronic effects of the bromofuran substituent. For example:
Q. How should researchers resolve contradictions between experimental and computational data on the compound’s electronic properties?
Methodological Answer: Discrepancies may arise from approximations in computational models. Mitigation strategies include:
- Multi-method validation : Compare DFT-predicted IR spectra with experimental data (e.g., ’s IR peaks at 1719–1720 cm⁻¹ for ester C=O).
- Parameter refinement : Adjust basis sets (e.g., B3LYP/6-31G*) to better capture bromine’s electron-withdrawing effects.
- Crystallographic analysis : Use SHELXL () to determine bond lengths/angles and compare with computed values .
Q. What advanced techniques characterize the solid-state structure and intermolecular interactions of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks. Use SHELX () for refinement and ORTEP-3 () for visualization.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer.
- Thermogravimetric analysis (TGA) : Assess thermal stability, correlating with crystallographic data on lattice energy .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst loading) systematically.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Workflow integration : Leverage automated platforms for reproducible small-scale trials before scaling .
Q. What strategies mitigate degradation of the bromofuran moiety during prolonged storage?
Methodological Answer:
- Light exclusion : Store in amber vials to prevent photolytic debromination.
- Inert atmosphere : Use argon-filled containers to avoid oxidation.
- Stability assays : Monitor via HPLC-MS for decomposition products (e.g., loss of Br signal in mass spectra) .
Tables for Key Data
Q. Table 1: Comparative NMR Data for Methyl Acrylate Derivatives
| Compound | δ 1H (Acrylate β-proton) | δ 13C (Ester C=O) | Reference |
|---|---|---|---|
| Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate | 8.49 ppm (s) | 164.08 ppm | |
| Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate | 8.50 ppm (s) | 162.35 ppm |
Q. Table 2: Optimized Reaction Conditions for Bromofuran Acrylates
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | THF/DMF | Enhances solubility |
| Catalyst | DBU | Improves deprotonation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
